![molecular formula C11H16N2O6 B15142155 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142155.png)
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione is a compound belonging to the class of pyrimidine nucleosides Pyrimidine nucleosides are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the following steps:
Formation of the Pyrimidine Base: The pyrimidine base is synthesized through a series of reactions involving the condensation of urea with β-ketoesters.
Attachment of the Ribosyl Moiety: The ribosyl moiety is attached to the pyrimidine base through glycosylation reactions. This step often requires the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Hydroxylation and Methylation: The hydroxyl groups and the methyl group are introduced through selective hydroxylation and methylation reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in nucleic acid metabolism and is used in studies related to DNA and RNA synthesis.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including viral infections and cancer.
Industry: Used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into nucleic acids. It acts as a nucleoside analog, interfering with the synthesis of DNA and RNA. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase and RNA polymerase, thereby disrupting their function.
Comparación Con Compuestos Similares
Uridine: Another pyrimidine nucleoside with similar structure and function.
Cytidine: A pyrimidine nucleoside involved in DNA and RNA synthesis.
Thymidine: A nucleoside used in the synthesis of DNA.
Uniqueness: 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups. These structural features contribute to its distinct biological activity and its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C11H16N2O6 |
|---|---|
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(10(18)12-8(5)17)9-6(15)7(16)11(2,4-14)19-9/h3,6-7,9,14-16H,4H2,1-2H3,(H,12,17,18)/t6-,7?,9+,11+/m0/s1 |
Clave InChI |
YEINCFMPBYLFKQ-DONNECKNSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@@](O2)(C)CO)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)(C)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4](/img/structure/B15142082.png)
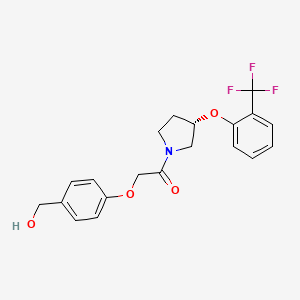
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15142088.png)
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)
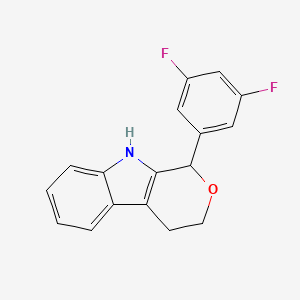

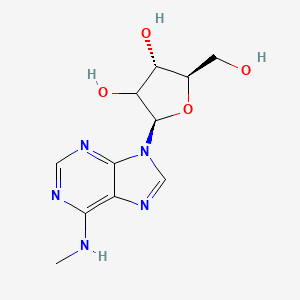
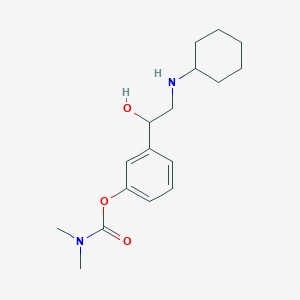
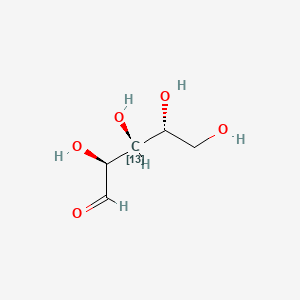
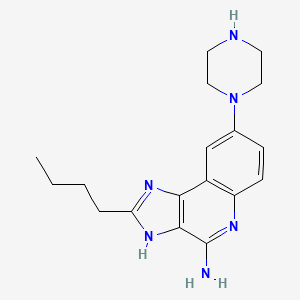
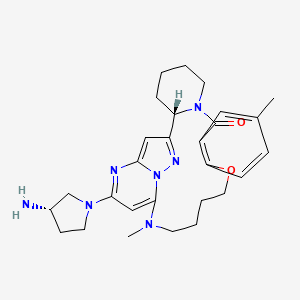
![Sodium;4-[2-pyridin-2-yl-4-(4-sulfophenyl)pyrimidin-5-yl]benzenesulfonate](/img/structure/B15142147.png)
![4-(dimethylamino)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15142158.png)

